An In-depth Technical Guide to (1-Benzoylazetidin-3-yl)methanol: Structure, Properties, and Synthetic Pathways for Drug Discovery
An In-depth Technical Guide to (1-Benzoylazetidin-3-yl)methanol: Structure, Properties, and Synthetic Pathways for Drug Discovery
This guide provides an in-depth technical overview of (1-benzoylazetidin-3-yl)methanol, a heterocyclic compound of increasing interest to researchers, scientists, and professionals in drug development. We will explore its chemical architecture, physicochemical properties, plausible synthetic routes, and its potential as a valuable building block in medicinal chemistry. This document is designed to be a comprehensive resource, blending established chemical principles with practical insights to facilitate its application in the laboratory.
Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in the landscape of drug discovery.[1] Their inherent ring strain, sp3-rich character, and conformational rigidity impart unique and desirable physicochemical and pharmacokinetic properties to parent molecules.[1] These attributes can lead to enhanced metabolic stability, improved solubility, and better receptor selectivity.[1] The incorporation of the azetidine scaffold is a validated strategy in pharmaceutical development, with several FDA-approved drugs, such as baricitinib and cobimetinib, featuring this moiety.[1]
(1-Benzoylazetidin-3-yl)methanol, with its combination of a strained azetidine ring, a lipophilic benzoyl group, and a reactive hydroxymethyl side chain, represents a versatile building block for the synthesis of novel bioactive compounds. The benzoyl group can modulate the electronic properties of the azetidine nitrogen and provide a handle for further functionalization, while the primary alcohol offers a site for derivatization or conjugation.
Chemical Structure and Properties
The chemical structure of (1-benzoylazetidin-3-yl)methanol consists of a central azetidine ring where the nitrogen atom is acylated with a benzoyl group, and a hydroxymethyl group is attached to the C3 position of the ring.
Molecular Formula: C₁₁H₁₃NO₂[2]
Molecular Weight: 191.23 g/mol [2]
The properties of this molecule are dictated by the interplay of its constituent functional groups. The benzoyl group introduces aromatic character and increases lipophilicity. The azetidine ring, due to its strain, influences the reactivity of the N-acyl bond and can participate in ring-opening reactions under specific conditions.[3][4] The primary alcohol is a versatile functional group that can undergo oxidation, esterification, and etherification, and can act as a hydrogen bond donor.
Predicted Physicochemical Properties:
| Property | Predicted Value |
| LogP | ~1.5 |
| pKa (alcohol) | ~15-16 |
| Boiling Point | >300 °C (estimated) |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water. |
Synthesis of (1-Benzoylazetidin-3-yl)methanol: A Proposed Pathway
A key intermediate in this proposed synthesis is 1-benzylazetidine-3-carboxylic acid. A reliable method for its synthesis starts from N-benzyl-3-cyanoazetidine, which is then hydrolyzed to the corresponding methyl ester and subsequently to the free acid.[5]
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of N-Benzylazetidine-3-carboxylic acid methyl ester
This step involves the methanolysis of N-benzyl-3-cyanoazetidine under acidic conditions.[5]
-
To a multi-necked flask equipped with a stirrer, add N-benzyl-3-cyanoazetidine (1 equivalent) and methanol (3.5 volumes).
-
Carefully add concentrated sulfuric acid (3.5 volumes) dropwise while maintaining the temperature between 50-55 °C.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by GLC until the starting material is consumed (approximately 2 hours).
-
Cool the reaction mixture and pour it into a mixture of water and an organic solvent (e.g., methylene chloride).
-
Neutralize the aqueous layer with a suitable base (e.g., sodium carbonate) and extract the product into the organic layer.
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain N-benzylazetidine-3-carboxylic acid methyl ester.[5]
Step 2: Hydrolysis to N-Benzylazetidine-3-carboxylic acid
The methyl ester is then hydrolyzed to the free carboxylic acid using hot water.[5]
-
Heat a mixture of N-benzylazetidine-3-carboxylic acid methyl ester (1 equivalent) and water.
-
Reflux the mixture until the hydrolysis is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to induce crystallization of the product.
-
Filter the solid, wash with cold water, and dry to yield N-benzylazetidine-3-carboxylic acid.[5]
Step 3: Reduction to (1-Benzylazetidin-3-yl)methanol
The carboxylic acid is reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[6][7][8]
-
In a dry, inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (excess, e.g., 2-3 equivalents) in anhydrous diethyl ether or THF in a flask equipped with a dropping funnel and a condenser.
-
Dissolve N-benzylazetidine-3-carboxylic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with ether or THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (1-benzylazetidin-3-yl)methanol. The product can be purified by column chromatography if necessary.
Step 4: Deprotection of the Benzyl Group
The N-benzyl group is removed via catalytic hydrogenation.[9]
-
Dissolve (1-benzylazetidin-3-yl)methanol (1 equivalent) in methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain azetidin-3-ylmethanol.
Step 5: N-Benzoylation to yield (1-Benzoylazetidin-3-yl)methanol
The final step is the acylation of the azetidine nitrogen with benzoyl chloride under basic conditions (Schotten-Baumann reaction).
-
Dissolve azetidin-3-ylmethanol (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of water and THF.
-
Add a base, such as triethylamine or aqueous sodium hydroxide (2-3 equivalents).
-
Cool the mixture to 0 °C and add benzoyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography on silica gel to yield (1-benzoylazetidin-3-yl)methanol.
Spectral Characterization: Predicted Data
While experimental data is not available, the expected spectroscopic characteristics of (1-benzoylazetidin-3-yl)methanol can be predicted based on its structure.
¹H NMR (predicted, CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4-7.6 | m | 5H | Aromatic protons (benzoyl group) |
| ~4.2-4.5 | m | 2H | -CH₂- protons on azetidine ring adjacent to N |
| ~3.8-4.1 | m | 2H | -CH₂- protons on azetidine ring adjacent to N |
| ~3.6-3.8 | d | 2H | -CH₂OH |
| ~2.8-3.2 | m | 1H | -CH- on azetidine ring |
| ~2.0-2.5 | br s | 1H | -OH |
¹³C NMR (predicted, CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~168-172 | C=O (amide) |
| ~135-138 | Quaternary aromatic carbon |
| ~128-132 | Aromatic CH |
| ~60-65 | -CH₂OH |
| ~50-55 | Azetidine CH₂ |
| ~35-40 | Azetidine CH |
IR (Infrared) Spectroscopy (predicted, KBr pellet):
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretch (alcohol) |
| ~3060 | Aromatic C-H stretch |
| ~2950, 2870 | Aliphatic C-H stretch |
| ~1630-1650 | C=O stretch (amide) |
| ~1450, 1580 | Aromatic C=C stretch |
| ~1250 | C-N stretch |
| ~1050 | C-O stretch (primary alcohol) |
Mass Spectrometry (predicted, ESI+):
-
m/z: 192.09 [M+H]⁺, 214.07 [M+Na]⁺
Reactivity Profile
The reactivity of (1-benzoylazetidin-3-yl)methanol is governed by the strained azetidine ring and the primary alcohol.
-
N-Acyl Bond: The amide bond in N-acyl azetidines exhibits less resonance stabilization compared to acyclic amides due to the pyramidal geometry of the nitrogen atom imposed by the ring strain.[10] This can lead to increased reactivity towards nucleophiles at the carbonyl carbon.
-
Ring-Opening Reactions: The azetidine ring can undergo nucleophilic ring-opening reactions, particularly under acidic conditions or with strong nucleophiles.[4][11] The reaction typically occurs at the less hindered carbon atom adjacent to the nitrogen.
-
Alcohol Functionalization: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. It can also undergo esterification with carboxylic acids or acid chlorides, and etherification, for example, using the Williamson ether synthesis.
Applications in Drug Discovery
The structural features of (1-benzoylazetidin-3-yl)methanol make it an attractive starting point for the synthesis of compound libraries for high-throughput screening. The benzoyl group can be replaced with other aromatic or heterocyclic moieties to explore structure-activity relationships, and the hydroxymethyl group provides a convenient point of attachment for various pharmacophores or linkers. The constrained nature of the azetidine ring can help in optimizing the conformational preferences of drug candidates, potentially leading to improved binding affinity and selectivity for their biological targets.
Nitrogen-containing heterocycles, including those with an azetidine core, are prevalent in a wide range of FDA-approved drugs and are known to exhibit diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[13][14]
Safety and Handling
As with any chemical, (1-benzoylazetidin-3-yl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Although specific toxicity data for this compound is not available, N-benzoyl substituted heterocycles should be treated as potentially harmful. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.
Conclusion
(1-Benzoylazetidin-3-yl)methanol is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis, while not directly reported, can be achieved through a logical and scalable synthetic sequence. The unique combination of a strained azetidine ring, a modifiable benzoyl group, and a versatile hydroxymethyl handle provides a rich platform for the generation of diverse chemical entities with the potential for significant biological activity. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this valuable compound in their quest for novel therapeutics.
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